
Dimethyl 5,5'-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos, como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos funcionales que contribuyen a su reactividad y versatilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo implica varios pasos, cada uno de los cuales requiere reactivos y condiciones específicos. El proceso generalmente comienza con la preparación de compuestos intermedios, que luego se combinan mediante una serie de reacciones para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen el sulfato de dimetilo, el ácido nicotínico y varios agentes sulfonilantes. Las condiciones de reacción a menudo involucran temperaturas controladas, niveles de pH y el uso de catalizadores para asegurar altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o procesos continuos. Estos métodos están diseñados para optimizar la eficiencia y la rentabilidad, manteniendo al mismo tiempo estrictos estándares de control de calidad. La producción industrial a menudo utiliza técnicas avanzadas como la química de flujo y la síntesis automatizada para optimizar el proceso y reducir el riesgo de contaminación.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que a menudo da como resultado la formación de especies más reactivas.
Reducción: Lo contrario de la oxidación, las reacciones de reducción implican la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: En estas reacciones, un grupo funcional es reemplazado por otro, a menudo mediante el uso de reactivos y catalizadores específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes y catalizadores para asegurar los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados más oxidados, mientras que las reacciones de reducción pueden producir formas más reducidas del compuesto. Las reacciones de sustitución a menudo dan como resultado la formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El 5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones de síntesis orgánica, este compuesto puede ayudar en el desarrollo de nuevos materiales y productos químicos.
Biología: Su estructura única le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios relacionados con la inhibición enzimática, la unión a proteínas y la señalización celular.
Industria: Utilizado en la producción de productos químicos especiales, farmacéuticos y otros productos de alto valor.
Mecanismo De Acción
El mecanismo de acción del 5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo implica su interacción con objetivos moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores y otras proteínas, modulando su actividad e influenciando varios procesos bioquímicos. Esta interacción puede conducir a cambios en la señalización celular, la expresión génica y las vías metabólicas, lo que afecta en última instancia la función general del sistema biológico.
Comparación Con Compuestos Similares
Compuestos similares
5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo: Comparte características estructurales y reactividad similares.
5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo: Otro compuesto con grupos funcionales y aplicaciones comparables.
Singularidad
Lo que diferencia al 5,5'-Bis(dimetilcarboniloxi)dinicotinato de (1-(4-((hidroxilsulfonilalanil)oxi)fenoxi)-1-oxopropan-2-il)amina)sulfonilo es su combinación específica de grupos funcionales, que confieren una reactividad y versatilidad únicas. Esto lo hace particularmente valioso en investigación y aplicaciones industriales donde se requiere un control preciso sobre las reacciones e interacciones químicas.
Propiedades
Fórmula molecular |
C26H26N4O12S2 |
|---|---|
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
methyl 5-[[(2S)-1-[4-[(2S)-2-[(5-methoxycarbonylpyridin-3-yl)sulfonylamino]propanoyl]oxyphenoxy]-1-oxopropan-2-yl]sulfamoyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H26N4O12S2/c1-15(29-43(35,36)21-9-17(11-27-13-21)25(33)39-3)23(31)41-19-5-7-20(8-6-19)42-24(32)16(2)30-44(37,38)22-10-18(12-28-14-22)26(34)40-4/h5-16,29-30H,1-4H3/t15-,16-/m0/s1 |
Clave InChI |
AERDFRGKDCOLAQ-HOTGVXAUSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC1=CC=C(C=C1)OC(=O)[C@H](C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC |
SMILES canónico |
CC(C(=O)OC1=CC=C(C=C1)OC(=O)C(C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

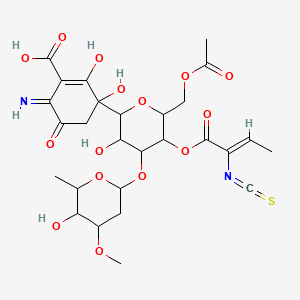
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)
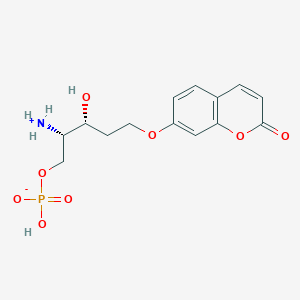
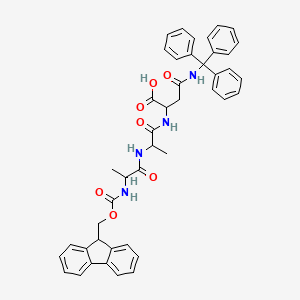
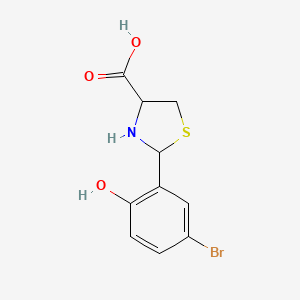
![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)
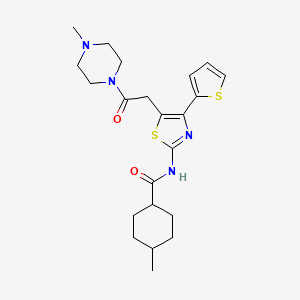
![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

